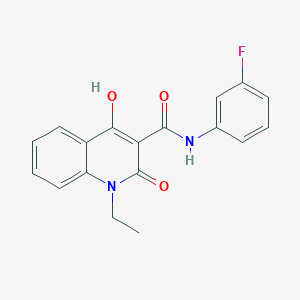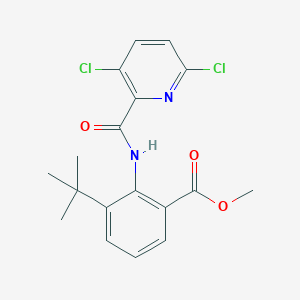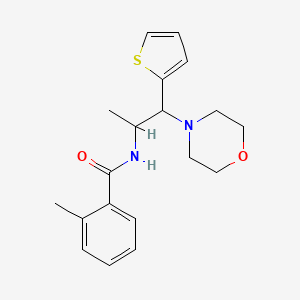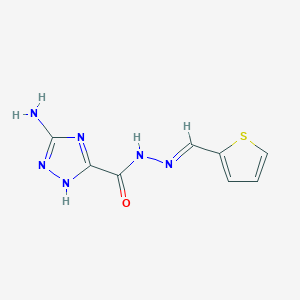![molecular formula C17H24N2O4 B2410389 N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1396706-83-4](/img/structure/B2410389.png)
N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide belongs to a class of compounds known for their complex molecular structures. A novel Prins cascade process has been developed for synthesizing derivatives of 1,9-dioxa-4-azaspiro[5.5]undecane, showcasing the compound's role in facilitating new synthetic methods (Reddy et al., 2014). Additionally, the compound's structural variations allow for the exploration of diverse conformations depending on its substituents, contributing to studies in stereochemistry (Bassus et al., 1978).
Applications in Peptide Synthesis
The compound has found significant use in the synthesis of peptides. For instance, a study describes using a related compound, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, for synthesizing N-protected amino acid esters, which are crucial in peptide synthesis (Rao et al., 2016). Another study focuses on synthesizing dipeptides from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids, demonstrating the compound's utility in creating diverse peptide structures (Nowshuddin & Reddy, 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold are being explored for potential therapeutic applications. A study explores spirocyclic derivatives of ciprofloxacin for antibacterial properties, highlighting the compound's relevance in drug development (Lukin et al., 2022).
Material Science and Liquid Crystal Research
In the field of materials science, the compound's derivatives are investigated for their liquid-crystalline properties. This includes studies on 1,5-dioxa- and 1,5-dithiaspiro[5.5]undecane derivatives and their impact on the liquid-crystalline properties of materials (Frach et al., 1989).
Mechanism of Action
Target of Action
The primary target of N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5A structurally similar compound, n-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (ipa), has been studied for its interaction withMycobacterium tuberculosis target (DNA gyrase) . DNA gyrase is an essential enzyme in bacteria, involved in DNA replication, transcription, and repair.
Mode of Action
The specific mode of action for N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5The related compound ipa was found to have a high theoretical binding affinity with the dna gyrase of mycobacterium tuberculosis . This suggests that N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide might also interact with its target in a similar manner, potentially inhibiting the function of the enzyme and thereby affecting the bacterial growth and replication.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5The related compound ipa was found to have good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity . These properties suggest that this compound might also exhibit similar pharmacokinetic characteristics.
Properties
IUPAC Name |
N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c20-16(18-9-14-21-15-5-2-1-3-6-15)19-10-7-17(8-11-19)22-12-4-13-23-17/h1-3,5-6H,4,7-14H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRIMQIRUVBJOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NCCOC3=CC=CC=C3)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2410307.png)


![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2410311.png)
![3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide](/img/structure/B2410312.png)
![1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2410316.png)



![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2410321.png)




